molecular formula C12H10Cl2O3 B127995 Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate CAS No. 74073-22-6

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

Cat. No. B127995
CAS RN: 74073-22-6
M. Wt: 273.11 g/mol
InChI Key: QQXPSPWWWCQBFM-RMKNXTFCSA-N
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Description

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate is a chemical compound that is closely related to various other substituted 3-oxobutanoates. These compounds are typically synthesized through Knoevenagel condensation reactions and have been studied for their potential applications in organic synthesis and medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds.

Synthesis Analysis

The synthesis of similar compounds, such as ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, involves Knoevenagel condensation reactions using aldehydes and ethyl acetoacetate in the presence of a base catalyst like piperidine and an acid catalyst such as trifluoroacetic acid . These reactions are typically performed under reflux conditions in a solvent like benzene. The synthesis of methyl 2-benzoylamino-3-oxobutanoate from hippuric acid also involves a series of transformations including the use of N,N-dimethylacetamide and phosphorus oxychloride followed by hydrolysis .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal and molecular structure of related compounds. For instance, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group, while ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system under the space group P21/n . Both structures adopt a Z conformation about the C=C double bond, which is a common feature in such compounds.

Chemical Reactions Analysis

The reactivity of these compounds can be diverse. For example, methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate acts as a thioacetalization reagent, converting aldehydes and ketones into dithioacetals . Methyl 2-benzoylamino-3-oxobutanoate can react with hydrazines to yield pyrazolone derivatives . The photolysis of methyl 2-chloro-3-oxobutanoate leads to a variety of products through homolytic cleavage and α-elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of substituents like chloro and methyl groups can affect the compound's polarity, solubility, and reactivity. The crystalline nature and the conformation about the double bond can also impact the melting point and stability of the compound. The antimicrobial and antioxidant activities of some of these compounds have been evaluated, indicating potential applications in pharmaceuticals .

Scientific Research Applications

Chemical Synthesis and Bioactive Compound Development

Research in chemical synthesis often focuses on creating compounds with potential as bioactive molecules. For example, compounds with specific structural features, like methyl 2-formyl benzoate, have been explored for their antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties (Farooq & Ngaini, 2019). Similar research efforts could explore "Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate" for its bioactive potential, leveraging synthetic routes for the preparation of medical products.

Environmental Impact and Toxicology

The impact of chemicals on the environment and their toxicological profiles are crucial research areas. Studies on environmental chemicals like 2,4-D have shown that they can alter epigenetic marks, suggesting the potential for similar compounds to have environmental and health implications (Baccarelli & Bollati, 2009). Research on "Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate" could investigate its environmental persistence, bioaccumulation, and potential toxicological effects on non-target organisms.

Pharmacological Applications

The exploration of compounds for pharmacological applications is a significant area of research. Statins, for example, have been extensively studied for their role in treating dyslipidemia and their mechanism of action, providing insights into how similar compounds could be evaluated for their therapeutic potential (Ginsberg, 2006). "Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate" could be studied in the context of its pharmacokinetics, pharmacodynamics, and potential as a lead compound in drug development.

properties

IUPAC Name

methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O3/c1-7(15)9(12(16)17-2)6-8-4-3-5-10(13)11(8)14/h3-6H,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXPSPWWWCQBFM-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=C(C(=CC=C1)Cl)Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473827
Record name Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate

CAS RN

74073-22-6
Record name Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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